N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly as an inhibitor of certain enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural modifications.
The uniqueness of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN8O3 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H15ClN8O3/c23-18-7-2-1-4-15(18)11-29-12-16(10-25-29)27-21(32)20-9-19(28-22-24-13-26-30(20)22)14-5-3-6-17(8-14)31(33)34/h1-10,12-13H,11H2,(H,27,32) |
InChI Key |
ZIGALDFOOLQPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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